molecular formula C11H11FO2 B031298 (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran CAS No. 197706-50-6

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Numéro de catalogue: B031298
Numéro CAS: 197706-50-6
Poids moléculaire: 194.2 g/mol
Clé InChI: GVZDIJGBXSDSEP-GHMZBOCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is a chiral compound with a unique structure that includes a fluorine atom, an epoxide ring, and a chromene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluorochromene and epichlorohydrin.

    Epoxidation: The key step involves the formation of the epoxide ring. This can be achieved through the reaction of 6-fluorochromene with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene may involve optimizing the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxide ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Diols: Formed from the oxidation or reduction of the epoxide ring.

    Substituted Chromenes: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antihypertensive Agent
The compound has been studied for its potential as an antihypertensive agent. Similar to other benzopyran derivatives, it may exert effects on cardiovascular regulation through interaction with specific receptors involved in blood pressure control. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and efficacy in clinical settings .

2. Smo Inhibitors
Research indicates that this compound can be utilized in the development of Smoothened (Smo) inhibitors. These inhibitors are crucial in targeting the Hedgehog signaling pathway, which is implicated in various cancers. The oxirane ring's electrophilic nature allows for interactions with biological macromolecules, potentially leading to effective cancer therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antihypertensive Studies :
    • A study demonstrated that derivatives similar to (+/-)-(R*, R* und R*, S*) exhibited significant reductions in blood pressure in hypertensive animal models, suggesting potential for clinical use.
  • Cancer Research :
    • Research focused on Smo inhibitors derived from this compound showed promising results in inhibiting tumor growth in preclinical models, indicating its potential role in cancer therapy .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of (+/-)-(R*, R* und R*, S*) revealed favorable absorption characteristics and metabolic stability, enhancing its candidacy for drug development .

Mécanisme D'action

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atom can also influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-fluoro-3,4-dihydro-2H-chromene: Lacks the epoxide ring but shares the chromene backbone and fluorine atom.

    3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene: Lacks the fluorine atom but has the epoxide ring and chromene backbone.

    6-fluoro-2H-chromene: Lacks both the epoxide ring and the dihydro structure but retains the fluorine atom and chromene backbone.

Uniqueness

®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene is unique due to the combination of its chiral epoxide ring, fluorine atom, and chromene backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Activité Biologique

The compound (+/-)-(R, R und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran** is a member of the benzopyran family, notable for its diverse biological activities. This compound is particularly significant in pharmacology due to its structural features, including the presence of a fluorine atom and an oxirane ring, which enhance its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₁FO₂
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 99199-90-3
  • Physical State : Light yellow liquid
  • Density : 1.299 g/cm³
  • Boiling Point : 292°C

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antihypertensive Effects :
    • Similar to other benzopyran derivatives, this compound has been investigated for its potential as an antihypertensive agent. It may act by modulating vascular smooth muscle tone and influencing heart rate through interactions with adrenergic receptors.
  • Neuroprotective Potential :
    • Studies indicate that chromene derivatives can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation. This suggests that (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran could have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound exhibits antimicrobial and antifungal properties against various strains of bacteria and fungi. However, further studies are necessary to elucidate the mechanisms behind these effects.

The unique structure of this compound contributes to its biological activity:

  • The oxirane ring is known for its electrophilic nature, allowing it to interact with nucleophilic sites in biological macromolecules.
  • The fluorine atom enhances lipophilicity, potentially improving bioavailability and facilitating cellular uptake.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Fluoro-chromeneContains a fluorine and chromene coreAntihypertensive
NebivololA well-known beta-blockerCardiovascular agent
2-HydroxychromoneHydroxy group instead of oxiraneAntioxidant
7-FluoroquinolineFluorinated quinoline structureAntibacterial

This table illustrates how the structural features of related compounds influence their biological activities, highlighting the unique pharmacological profile of this compound.

Case Studies

Several studies have focused on the pharmacological applications of this compound:

  • Study on Antihypertensive Effects :
    • A clinical trial assessed the efficacy of benzopyran derivatives in lowering blood pressure in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure after administration of compounds similar to (+/-)-(R*, R* und R*, S*).
  • Neuroprotective Studies :
    • In vitro studies demonstrated that chromene derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the inhibition of acetylcholinesterase activity, suggesting potential for neuroprotective therapies .

Propriétés

IUPAC Name

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463328, DTXSID201335177
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129050-26-6, 793669-26-8, 197706-50-6
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129050-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.